
6-Carboxyl-4-hydroxylaminoquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carboxyl-4-hydroxylaminoquinoline 1-oxide, commonly known as CHAQ1O, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHAQ1O is a quinoline derivative, which is a class of heterocyclic compounds that contain a nitrogen atom in the ring structure. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of CHAQ1O is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair. Additionally, CHAQ1O has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
CHAQ1O has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Additionally, the compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. CHAQ1O has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CHAQ1O in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have significant side effects. Additionally, the compound has shown good stability and solubility in various solvents, making it easy to handle in the lab. However, one of the limitations of using CHAQ1O is its low water solubility, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several potential directions for future research on CHAQ1O. One area of interest is the development of new synthetic methods for the compound that can improve the yield and purity of the product. Additionally, further studies are needed to elucidate the mechanism of action of CHAQ1O and its potential applications in various diseases. Future research could also focus on optimizing the pharmacokinetics and pharmacodynamics of the compound to improve its efficacy and reduce any potential side effects. Finally, the use of CHAQ1O in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
In conclusion, CHAQ1O is a synthetic compound that has shown promising results in scientific research. Its potential applications in various fields, including cancer therapy and neuroprotection, make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of CHAQ1O and its potential advantages and limitations in lab experiments. The future directions for research on this compound are numerous, and it will be interesting to see how it evolves in the coming years.
Métodos De Síntesis
The synthesis of CHAQ1O involves the reaction of 6-amino-4-hydroxyquinoline-1-oxide with succinic anhydride in the presence of a catalyst. The reaction takes place in an organic solvent and requires careful control of the reaction conditions to obtain a high yield of the product. The purity of the synthesized compound can be improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
CHAQ1O has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, CHAQ1O has been found to protect against oxidative stress, which is implicated in various diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
13442-14-3 |
|---|---|
Nombre del producto |
6-Carboxyl-4-hydroxylaminoquinoline 1-oxide |
Fórmula molecular |
C10H8N2O4 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
1-hydroxy-4-hydroxyiminoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)6-1-2-9-7(5-6)8(11-15)3-4-12(9)16/h1-5,15-16H,(H,13,14) |
Clave InChI |
XQPVWCCYBQNEGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NO)C=CN2O |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C(=NO)C=CN2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



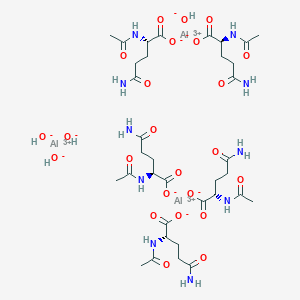
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
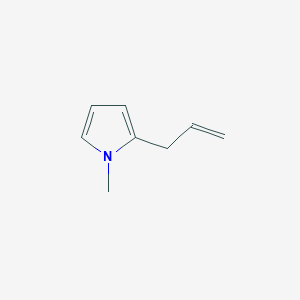
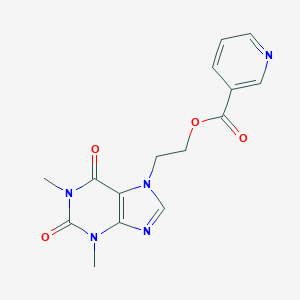

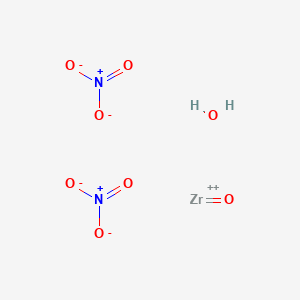

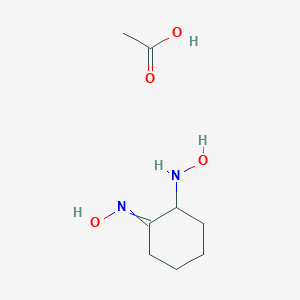
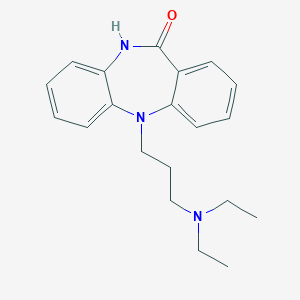
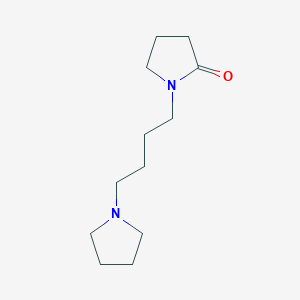
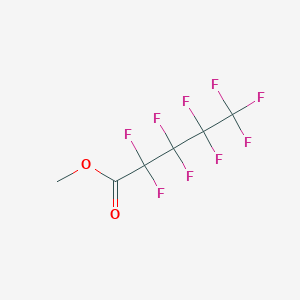
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)
